molecular formula C21H19ClN2O5S B2414790 (6-Chloro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone CAS No. 1111147-13-7

(6-Chloro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone

Cat. No. B2414790
CAS RN: 1111147-13-7
M. Wt: 446.9
InChI Key: VGSZKRNUOKRAHL-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Molecular Structure Analysis

The compound contains a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . It also has a sulfonyl group attached to the methoxyphenyl group, and a morpholino group attached to the methanone group.

Scientific Research Applications

Environmental Remediation

(6-Chloro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone and similar compounds have been explored for their potential in the treatment of organic pollutants. The enzymatic degradation of persistent organic pollutants, enhanced by redox mediators, represents a promising approach to address environmental contamination. Enzymes like laccases and peroxidases, in the presence of redox mediators, have shown increased efficiency in degrading recalcitrant compounds, potentially including derivatives of quinoline compounds. This enzymatic treatment could be pivotal for remediating aromatic compounds in industrial effluents, highlighting the environmental significance of these quinoline derivatives (Husain & Husain, 2007).

Corrosion Inhibition

Quinoline derivatives, by virtue of their electron-rich structure, have been widely utilized as anticorrosive agents. They effectively form stable chelating complexes with metallic surfaces, preventing corrosion. This property is particularly relevant in industrial applications where metal preservation is crucial. The study of quinoline and its derivatives, including the mentioned compound, as corrosion inhibitors, provides a pathway for developing more effective anticorrosive treatments (Verma, Quraishi, & Ebenso, 2020).

Pharmaceutical Research

Quinoline derivatives have a rich history of medicinal use, including as antimalarial and antimicrobial agents. Their structure-activity relationship (SAR) has been extensively studied to develop new therapeutics. For example, 8-aminoquinoline antimalarials represent a class of drugs derived from quinoline, illustrating the potential of quinoline derivatives in treating infectious diseases. The pharmacokinetics, including metabolism and efficacy of these compounds, continue to be an area of active research, underscoring their importance in pharmaceutical sciences (Strother et al., 1981).

properties

IUPAC Name

[6-chloro-4-(3-methoxyphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5S/c1-28-15-3-2-4-16(12-15)30(26,27)20-17-11-14(22)5-6-19(17)23-13-18(20)21(25)24-7-9-29-10-8-24/h2-6,11-13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSZKRNUOKRAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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